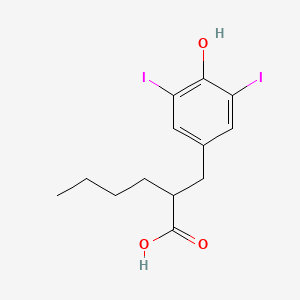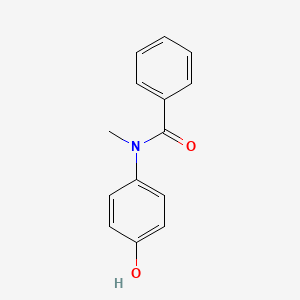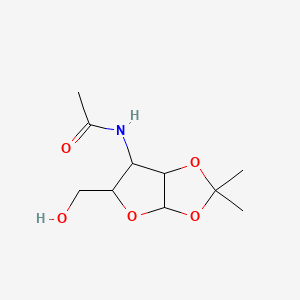
2-Cyano-5-oxo-3,5-diphenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-oxo-3,5-diphenylpentanamide is an organic compound with the molecular formula C18H16N2O2 It is characterized by the presence of a cyano group, a ketone group, and two phenyl groups attached to a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-oxo-3,5-diphenylpentanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-5-oxo-3,5-diphenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyano-5-oxo-3,5-diphenylpentanamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-oxo-3,5-diphenylpentanamide involves its interaction with specific molecular targets. For instance, its derivatives inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain and the tricarboxylic acid cycle . This inhibition disrupts the energy production in cells, leading to antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-5-oxopentanoic acid derivatives: These compounds share similar structural features and biological activities.
N-substituted cyanoacetamides: These compounds are also synthesized using similar methods and have comparable reactivity.
Uniqueness
2-Cyano-5-oxo-3,5-diphenylpentanamide is unique due to the presence of both cyano and ketone groups along with two phenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds.
Propiedades
Número CAS |
68386-85-6 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-cyano-5-oxo-3,5-diphenylpentanamide |
InChI |
InChI=1S/C18H16N2O2/c19-12-16(18(20)22)15(13-7-3-1-4-8-13)11-17(21)14-9-5-2-6-10-14/h1-10,15-16H,11H2,(H2,20,22) |
Clave InChI |
BSUBFGTXOWTBKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)










